molecular formula C13H11N3O2 B11781049 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione

Cat. No.: B11781049
M. Wt: 241.24 g/mol
InChI Key: VCWMOBWALOTIGC-UHFFFAOYSA-N
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Description

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate diketone under acidic conditions to form the desired pyridopyrimidine ring system . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely to be applicable.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. For example, the compound has been shown to inhibit certain protein kinases, which are involved in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-phenyl-3,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C13H11N3O2/c17-12-10-9(6-7-14-12)15-11(16-13(10)18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,17)(H,15,16,18)

InChI Key

VCWMOBWALOTIGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=C(NC2=O)C3=CC=CC=C3

Origin of Product

United States

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